7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
Description
Historical Context and Development of Cyclopenta[b]quinoline Derivatives
Cyclopenta[b]quinoline derivatives emerged as a focus of synthetic organic chemistry in the late 20th century due to their structural complexity and potential pharmacological relevance. Early work on these compounds centered on their role as intermediates in alkaloid synthesis, particularly for isoschizozygane alkaloids. The discovery of their inhibitory activity against fructose-1,6-bisphosphatase (F16BPase) in metabolic pathways marked a significant milestone, positioning them as candidates for diabetes research. Advances in photocyclization techniques in the 2000s enabled regioselective synthesis of substituted derivatives, including 7-methyl variants, which expanded their utility in medicinal chemistry.
Significance in Heterocyclic Chemistry Research
The cyclopenta[b]quinoline scaffold represents a critical bridge between simple quinoline systems and polycyclic architectures. Its fused tricyclic system introduces unique steric and electronic properties, enabling:
- Enhanced π-π stacking interactions compared to monocyclic quinolines
- Conformational rigidity for selective target binding
- Modifiable positions (e.g., C-7 methyl, C-9 carboxylic acid) for structure-activity relationship studies
Recent palladium-catalyzed cyclization methods have improved access to these frameworks, facilitating exploration of their physicochemical properties.
Position Within Quinoline-based Compound Classification
7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid belongs to a specialized subclass of quinoline derivatives characterized by:
This structural hybrid combines features of natural alkaloids and synthetic drug candidates, occupying a niche between bioactive secondary metabolites and engineered pharmaceuticals.
Fundamental Structural Features and Nomenclature
The compound’s systematic IUPAC name reflects its intricate architecture:
- Core : Cyclopenta[b]quinoline (fused cyclopentane-quinoline system)
- Substituents :
Structural breakdown :
The numbering system follows IUPAC guidelines for fused polycyclics, with priority given to the quinoline nitrogen. The "dihydro" designation specifies partial saturation at positions 2 and 3 of the cyclopentane ring.
Properties
IUPAC Name |
7-methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-8-5-6-12-10(7-8)13(14(16)17)9-3-2-4-11(9)15-12/h5-7H,2-4H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRJPRALNIGYKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3CCCC3=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of o-Amino Acetophenone Derivatives with Enolisable Ketones
One common synthetic route involves the condensation of substituted o-amino acetophenone derivatives with enolisable ketones in the presence of molecular iodine as a catalyst in ethanol solvent. This method facilitates the formation of the cyclopentaquinoline ring system through intramolecular cyclization and oxidative aromatization steps.
- Reaction conditions: Ethanol as solvent, molecular iodine catalyst, mild heating.
- Advantages: High regioselectivity, moderate to good yields, environmentally benign catalyst.
- Reference: BenchChem synthesis overview.
Organometallic Carboxylation via Grignard Reagents
A classical approach to introduce the carboxylic acid group at the quinoline ring involves the formation of a magnesium bromide intermediate from 2,3-dihydro-1H-cyclopenta[b]quinoline, followed by carboxylation with dry carbon dioxide gas.
- Stepwise procedure:
- React 2,3-dihydro-1H-cyclopenta[b]quinoline with isopropylmagnesium bromide in ether/toluene at elevated temperature (~120 °C).
- Bubble dry CO₂ gas through the cooled reaction mixture to form the magnesium bromide salt of the carboxylic acid.
- Acidify with methanol saturated with HCl to liberate the free carboxylic acid.
- Purify by recrystallization or extraction.
- Yields: Approximately 61% for the hydrochloride hemihydrate form.
- Reference: US Patent US4000278A.
Conversion of Nitriles and Amides to Carboxylic Acids
Alternative routes involve the hydrolysis of nitrile precursors or amides to the corresponding carboxylic acid:
- Partial hydrolysis of nitriles using concentrated sulfuric acid.
- Hydrolysis of amides under basic or acidic conditions.
- Thioamide intermediates can be prepared by treatment of amides with phosphorus pentasulfide (P₂S₅) and subsequently converted to acids.
- These methods allow for functional group interconversion and structural diversification.
- Reference: US Patent US4000278A.
Cyclization via Isatin and Ketone Condensation
Another synthetic scheme involves the reaction of isatin derivatives with cyclopentanone under basic conditions to form the cyclopentaquinoline core, followed by functional group modifications to introduce the methyl and carboxylic acid substituents.
- This method allows for variation in substitution patterns by selecting appropriately substituted starting materials.
- Reference: US Patent US4000278A.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Grignard formation | Isopropylmagnesium bromide in ether/toluene | 120 °C, several hrs | ~61 | Requires careful temperature control |
| Carboxylation with CO₂ | Dry CO₂ gas bubbling | 0 °C (ice bath) | - | Color change indicates reaction progress |
| Acidification | Methanol saturated with HCl | Room temperature | - | Converts magnesium salt to free acid |
| Hydrolysis of nitriles | Concentrated H₂SO₄ | Reflux | Variable | Partial hydrolysis to amide or acid |
| Cyclization (isatin + ketone) | Basic conditions | Reflux | Moderate | Allows substitution pattern control |
Research Findings and Analytical Data
- The magnesium bromide salt intermediate is a key isolable species, which upon acidification yields the target acid as a pale yellow powder with melting point around 239 °C (decomposition).
- Elemental analysis confirms the expected composition (C, H, N percentages) consistent with the molecular formula C14H13NO2.
- The compound can be purified by recrystallization from water or petroleum ether fractions.
- The synthetic methods allow for the preparation of derivatives such as methyl esters and thioamides, which can be further transformed.
- The use of molecular iodine as a catalyst in ethanol provides an environmentally friendly alternative to harsher reagents.
- The Grignard carboxylation method is scalable and suitable for industrial production with optimization for yield and purity.
- The compound’s synthesis is well-documented in patent literature and peer-reviewed studies focusing on quinoline derivatives.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Cyclization with molecular iodine | o-Amino acetophenone + ketone, I₂, EtOH | Mild, selective, environmentally benign | Moderate yields, requires iodine handling |
| Grignard carboxylation | Isopropylmagnesium bromide, CO₂, HCl | High regioselectivity, scalable | Requires anhydrous conditions, sensitive reagents |
| Hydrolysis of nitriles/amides | Concentrated H₂SO₄ or base | Versatile, allows functional group interconversion | Harsh conditions, possible side reactions |
| Isatin + ketone condensation | Isatin derivative, cyclopentanone, base | Allows substitution pattern control | Multi-step, moderate yields |
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often facilitated by catalysts like palladium or copper.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Palladium-catalyzed cross-coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can produce more saturated compounds.
Scientific Research Applications
7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (C14H13NO2) is a chemical compound with a molecular weight of 227.26 g/mol . It features a cyclopentaquinoline backbone, significant in medicinal chemistry for its diverse biological activities. This compound is primarily used in scientific research for its potential in chemistry, biology, medicine, and industry.
Scientific Research Applications
This compound is a heterocyclic compound that has garnered attention for its potential biological activities.
Chemistry
- It serves as a building block in synthesizing complex molecules.
- The compound undergoes electrophilic and nucleophilic substitution reactions due to its structural similarity to quinoline.
Biology
- It is investigated as a potential enzyme inhibitor, particularly for acetylcholinesterase (AChE). Its inhibitory potency against acetylcholinesterase is believed to derive from the simultaneous binding of the compound to the active and peripheral anionic sites of the enzyme.
- Researchers use in vitro assays to test the compound’s efficacy in inhibiting acetylcholinesterase (AChE), an enzyme associated with Alzheimer’s Disease. The compound’s binding affinity and inhibition kinetics are measured using spectrophotometric methods.
Medicine
- It is explored for therapeutic potential in treating neurodegenerative diseases because of its enzyme inhibitory properties, particularly in modulating cholinergic neurotransmission in neurodegenerative diseases like Alzheimer’s Disease (AD).
- Early trials suggest the compound may have beneficial effects in improving neurological function, with a low incidence of side effects.
Industry
- It is utilized in developing new materials and chemical processes.
- Food chemists study the compound for its potential as a natural preservative due to its structural similarity to known antimicrobial agents.
Chemical Reactions
This compound undergoes oxidation, reduction, and substitution reactions.
- Oxidation This reaction can be catalyzed by agents such as potassium permanganate or chromium trioxide.
- Potassium permanganate in acidic or neutral conditions.
- Reduction Common reducing agents include lithium aluminum hydride and sodium borohydride.
- Lithium aluminum hydride in dry ether.
- Substitution Electrophilic and nucleophilic substitution reactions can occur, often facilitated by catalysts like palladium or copper.
- Palladium-catalyzed cross-coupling reactions.
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can produce more saturated compounds.
Mechanism of Action
The mechanism of action of 7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid involves its interaction with molecular targets such as enzymes. For instance, its increased inhibitory potency against acetylcholinesterase is believed to be derived from the simultaneous binding of the compound to the active and peripheral anionic sites of the enzyme . This dual binding enhances its effectiveness as an inhibitor.
Comparison with Similar Compounds
Physicochemical Properties
Key Observations :
- Dimerization increases molecular weight and thermal stability (mp >240°C) but reduces solubility.
- Halogen substitution (e.g., Cl, Br) enhances molecular weight and may improve binding via halogen bonds .
Structure-Activity Relationships (SAR)
- Chloro Substituent (7-position) : Increases molecular weight and may strengthen halogen bonding in enzyme active sites (e.g., AChE) .
- Dimerization (4a) : Extends π-conjugation, improving corrosion inhibition properties but reducing solubility .
- Ring Fusion: Pyrano or thiazepino fusion (vs. cyclopenta) alters electronic properties and bioactivity profiles .
Comparison with Similar Compounds
Biological Activity
7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (CAS Number: 462066-99-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H13NO2
- Molecular Weight : 227.26 g/mol
- Structural Characteristics : The compound features a cyclopentaquinoline backbone, which is significant in medicinal chemistry due to its diverse biological activities.
Inhibition of Enzymes
Research indicates that derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline, including 7-methyl variants, may serve as effective inhibitors of fructose-1,6-bisphosphatase (F16BPase). This enzyme plays a crucial role in gluconeogenesis and is a target for diabetes treatment. The study demonstrated that the cyclopenta[b]quinoline scaffold could yield potent inhibitors with lower activity against epidermal growth factor receptor (EGFR) tyrosine kinases, suggesting a favorable selectivity profile for metabolic modulation over oncogenic pathways .
Antioxidant Activity
The compound has shown promising antioxidant properties. In vitro assays have indicated that it can effectively scavenge free radicals and inhibit lipid peroxidation. Such activities are essential for protecting cellular components from oxidative damage, which is implicated in various diseases including neurodegenerative disorders .
Cholinesterase Inhibition
In studies focusing on neuroprotective effects, compounds related to 7-methyl-2,3-dihydro-1H-cyclopenta[b]quinoline have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. The inhibition of these enzymes suggests potential applications in treating Alzheimer's disease by enhancing cholinergic signaling .
Case Studies
- Fructose-1,6-Bisphosphatase Inhibition :
- Neuroprotective Effects :
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid and its analogs?
- Methodological Answer : The compound is synthesized via multistep reactions involving cyclization and functional group modifications. A typical approach involves coupling acridine or quinoline precursors with alkylamino linkers using reagents like CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) and N-methylmorpholine in tetrahydrofuran (THF). For example, acridine-9-carboxylic acid derivatives are activated with CDMT and coupled with cyclopentaquinoline intermediates under ice-cooled conditions for 4–24 hours . Yield optimization often requires adjusting reaction times, stoichiometry, and purification via column chromatography.
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Characterization relies on 1H/13C NMR , FTIR , and high-resolution mass spectrometry (HRMS) . Key spectral features include:
- 1H NMR : Distinct signals for cyclopentaquinoline protons (e.g., δ 1.12–0.84 ppm for cyclopropyl CH2 groups) and aromatic protons (δ 7.88–6.89 ppm for quinoline/acridine rings) .
- FTIR : Carboxylic acid C=O stretching (~1700 cm⁻¹) and N-H bending (~1600 cm⁻¹) .
- HRMS : Precise mass matching (e.g., observed [M+H]+ at m/z 525.2147 vs. calculated 525.2143) confirms molecular formula integrity .
Advanced Research Questions
Q. What strategies resolve discrepancies in spectroscopic data for cyclopentaquinoline derivatives?
- Methodological Answer : Contradictions in NMR/HRMS data often arise from:
- Tautomerism : Cyclopentaquinoline’s fused ring system may exhibit keto-enol tautomerism, altering proton chemical shifts. Deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR can stabilize specific tautomers .
- Impurity interference : Trace solvents (e.g., residual THF) or byproducts may overlap with target signals. Multi-step purification (e.g., recrystallization, preparative HPLC) and 2D NMR (COSY, HSQC) are critical for unambiguous assignments .
Q. How do structural modifications (e.g., alkyl chain length) influence biological activity in cyclopentaquinoline-acridine hybrids?
- Methodological Answer : Systematic SAR studies reveal:
- Alkyl linker length : Increasing chain length (e.g., from propyl to nonyl) enhances lipophilicity, improving membrane permeability but potentially reducing aqueous solubility. For example, analogs with hexyl linkers (3e) showed optimal balance in cytotoxicity assays .
- Substituent effects : Electron-withdrawing groups (e.g., fluorine at C6/C8) enhance DNA intercalation, as evidenced by fluorescence quenching assays and molecular docking .
Q. What are the stability considerations for handling and storing this compound?
- Methodological Answer :
- Storage : Store at –20°C in inert atmospheres (argon) to prevent oxidation. The compound is sensitive to light and moisture, requiring amber vials and desiccants .
- Decomposition risks : Thermal gravimetric analysis (TGA) indicates decomposition above 240°C, necessitating low-temperature synthetic steps (e.g., ice baths for HCl salt formation) .
Key Research Gaps
- Toxicity data : Limited acute toxicity profiles (e.g., LD50, EC50) are available for cyclopentaquinoline derivatives, necessitating in vitro assays (MTT, Ames test) .
- Solubility optimization : Poor aqueous solubility (logP > 3) limits bioavailability. Co-solvent systems (e.g., PEG-400) or prodrug strategies (esterification) are under investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
